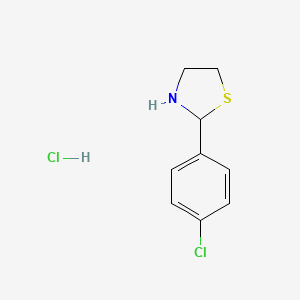
2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride is a heterocyclic organic compound that features a thiazolidine ring substituted with a 4-chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidine ring.
-
Step 1: Formation of Schiff Base
Reagents: 4-chlorobenzaldehyde, cysteamine hydrochloride
Conditions: Acidic medium, typically hydrochloric acid
Reaction: [ \text{4-chlorobenzaldehyde} + \text{cysteamine hydrochloride} \rightarrow \text{Schiff base intermediate} ]
-
Step 2: Cyclization
Conditions: Continued acidic medium
Reaction: [ \text{Schiff base intermediate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidine ring or the chlorophenyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors to modulate signal transduction pathways.
Disrupting Cellular Processes: Interfering with the synthesis of essential biomolecules or cellular structures.
相似化合物的比较
Similar Compounds
- 2-Phenyl-1,3-thiazolidine hydrochloride
- 2-(4-Methylphenyl)-1,3-thiazolidine hydrochloride
- 2-(4-Bromophenyl)-1,3-thiazolidine hydrochloride
Uniqueness
2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its antimicrobial properties and make it a valuable compound for further research and development.
属性
CAS 编号 |
827-59-8 |
|---|---|
分子式 |
C9H11Cl2NS |
分子量 |
236.16 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C9H10ClNS.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-4,9,11H,5-6H2;1H |
InChI 键 |
NOESPMUOSBYWMS-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(N1)C2=CC=C(C=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




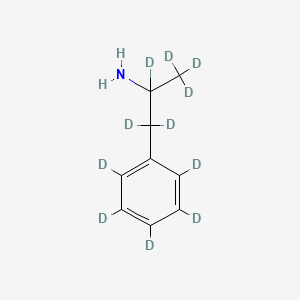
![[(3S,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B11936397.png)


![[1-(Trimethylsilyl)cyclopropyl]methanol](/img/structure/B11936413.png)
![5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11936420.png)
![(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride](/img/structure/B11936440.png)
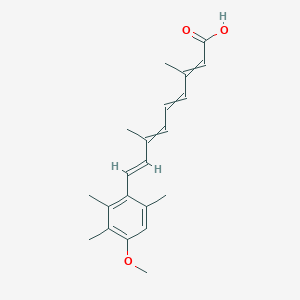

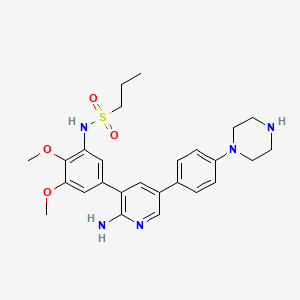
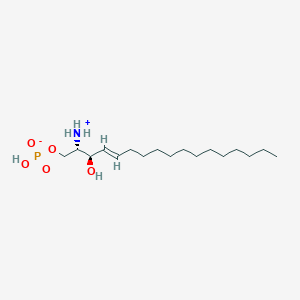
![N-((1R)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide](/img/structure/B11936475.png)
